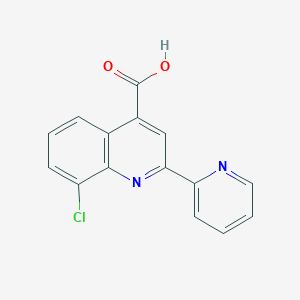

8-氯-2-吡啶-2-基喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

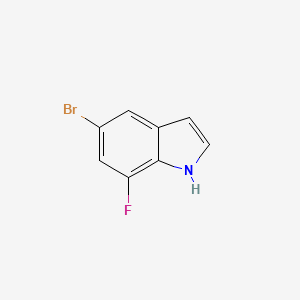

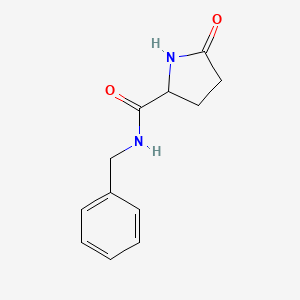

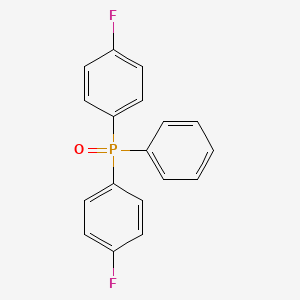

8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is a compound that can be associated with the broader class of quinoline derivatives. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring, which can be further modified with various substituents to alter their chemical and physical properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-component reactions, as seen in the preparation of hexahydroquinolines using pyridinium-1-sulfonic acid-2-carboxylic acid chloride as a catalyst . This method showcases the efficiency of using a novel catalyst for the synthesis of complex quinoline structures under mild and solvent-free conditions, which could potentially be applied to the synthesis of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with various substituents influencing the overall geometry and electronic distribution. For instance, the mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate demonstrates the intricate coordination environment around the metal center, influenced by the quinoline and pyridine ligands . Such detailed structural analysis is crucial for understanding the reactivity and potential applications of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid.

Chemical Reactions Analysis

Quinoline derivatives participate in a variety of chemical reactions. The catalytic aerobic oxidation of substituted 8-methylquinolines to produce corresponding 8-quinolylmethyl acetates and 8-quinoline carboxylic acids is an example of the reactivity of such compounds . This suggests that 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid could also undergo similar oxidative transformations, which could be useful in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the crystal structures of compounds involving quinoline derivatives, such as the 1:2 dihydrate compounds of chloranilic acid with 2-carboxypyridine and 2-carboxyquinoline, reveal hydrogen-bonded layer structures . Additionally, the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with various quinoline derivatives show one-dimensional hydrogen-bonded chain structures . These structural features can affect properties like solubility, melting point, and reactivity, which are important for the practical applications of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid.

科学研究应用

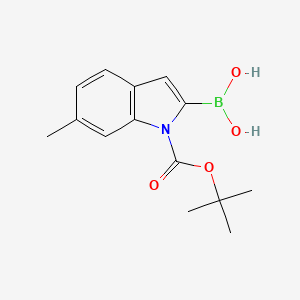

1.与金属形成配合物

吡啶羧酸与金属形成配合物的能力已经得到研究。例如,使用各种光谱方法和化学性质分析研究了 8-羟基喹啉和吡啶羧酸与银的配合物。这项研究突出了这些化合物的复杂性质及其在配位化学和材料科学等领域的潜在应用 (Baker, Brisk & Storch, 1974)。

2.抗菌活性和 DNA 相互作用

研究表明,包括 4-氯-吡啶-2-羧酸在内的吡啶羧酸衍生物表现出显着的抗菌和抗真菌活性。此外,通过分子对接模拟分析了它们与 DNA 的相互作用,表明在开发新的抗菌剂方面具有潜在应用 (Tamer 等人,2018)。

3.配位聚合物中的光致发光性质

源自喹啉和吡啶的有机配体的扩展配位能力,包括类似于 8-氯-2-吡啶-2-基喹啉-4-羧酸的配体,已被用于形成光致发光配位聚合物。这些聚合物表现出有趣的光致发光性质,在材料科学和光电学中具有潜在应用 (Twaróg, Hołyńska & Kochel, 2020)。

4.新型化合物的合成

研究探索了使用吡啶-2-羧酸衍生物合成新化合物。这些研究导致产生了一系列酰胺,它们在包括催化、配位化学和分子器件在内的各个领域具有潜在应用 (Devi 等人,2015)。

安全和危害

属性

IUPAC Name |

8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2/c16-11-5-3-4-9-10(15(19)20)8-13(18-14(9)11)12-6-1-2-7-17-12/h1-8H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYAQQAUIUUNOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393957 |

Source

|

| Record name | 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |

CAS RN |

52413-50-0 |

Source

|

| Record name | 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)

![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)